molecular formula C10H6BrNO3 B1414190 Methyl 4-bromo-3-cyano-2-formylbenzoate CAS No. 1807023-37-5

Methyl 4-bromo-3-cyano-2-formylbenzoate

Cat. No.: B1414190
CAS No.: 1807023-37-5
M. Wt: 268.06 g/mol
InChI Key: BGKXNFNTWWJQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-cyano-2-formylbenzoate is a multifunctional aromatic ester featuring bromo (Br), cyano (CN), and formyl (CHO) substituents on a benzoate backbone. Its molecular structure (estimated formula: C₁₀H₆BrNO₃) combines electron-withdrawing groups (Br, CN, CHO) that significantly influence its reactivity and physicochemical properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its versatility in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-3-9(11)7(4-12)8(6)5-13/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKXNFNTWWJQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-cyano-2-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-2-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-2-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of primary amines and alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 4-bromo-3-cyano-2-formylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The cyano and formyl groups can participate in various chemical transformations, influencing the reactivity and properties of the resulting products .

Comparison with Similar Compounds

Key Compounds Analyzed:

Methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃): Features a formamido (NHCHO) group at position 3 instead of cyano. The formamido group introduces hydrogen-bonding capability and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nature of the cyano group in the target compound. This difference impacts solubility (higher polarity for formamido) and reactivity in aromatic substitution reactions .

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆): Incorporates a triazine core and methoxyphenoxy groups, enhancing structural rigidity and thermal stability. The triazine ring enables participation in cross-coupling reactions, unlike the simpler benzoate framework of the target compound .

Methyl 4-formyl-3-hydroxybenzoate and Methyl 4-bromo-2,6-dichlorobenzoate: The former contains a hydroxy group (hydrogen-bond donor) at position 3, increasing aqueous solubility, while the latter’s dichloro substituents amplify steric hindrance and halogen-based reactivity (e.g., Suzuki couplings) .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Notable Properties References
Methyl 4-bromo-3-cyano-2-formylbenzoate C₁₀H₆BrNO₃ Br (4), CN (3), CHO (2) Strong electron-withdrawing effects; high reactivity in nucleophilic substitutions N/A
Methyl 4-bromo-3-formamidobenzoate C₉H₈BrNO₃ Br (4), NHCHO (3) Moderate polarity; hydrogen-bonding capability
Methyl 3-[triazine-phenoxy]benzoate derivative C₂₅H₁₉BrN₄O₆ Triazine, methoxyphenoxy, Br, CHO High thermal stability; applicable in cross-coupling reactions
Methyl 4-formyl-3-hydroxybenzoate C₉H₈O₄ CHO (4), OH (3) Enhanced aqueous solubility due to hydroxy group
Methyl 4-bromo-2,6-dichlorobenzoate C₈H₅BrCl₂O₂ Br (4), Cl (2,6) High steric hindrance; utility in halogen-exchange reactions

Physicochemical and Functional Properties

  • Solubility: The cyano group in the target compound reduces polarity compared to hydroxy- or formamido-containing analogs, favoring solubility in aprotic solvents (e.g., DMF, THF).
  • Stability : The electron-withdrawing trifecta (Br, CN, CHO) may enhance stability toward electrophilic attacks but could increase susceptibility to hydrolysis under basic conditions.
  • Spectroscopic Data : While specific spectral data are unavailable, analogous compounds (e.g., Methyl 4-bromo-3-formamidobenzoate) exhibit characteristic IR peaks for amide (1650–1680 cm⁻¹) and ester (1700–1750 cm⁻¹) groups, whereas the target compound would show CN (2200–2250 cm⁻¹) and CHO (∼2800 cm⁻¹) stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-cyano-2-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-cyano-2-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.